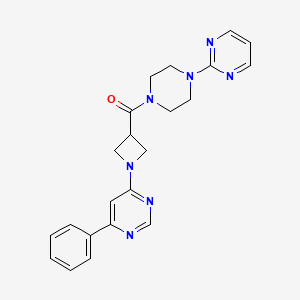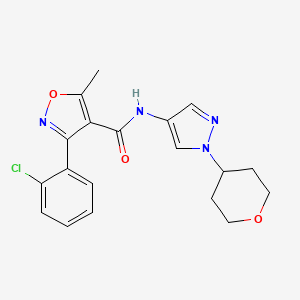
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of novel quinoline derivatives, exploring their potent antibacterial activities against a range of pathogens. For instance, compounds with modifications in the quinoline moiety have shown significant potency against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating bacterial infections without delving into specific drug use or dosages (Kuramoto et al., 2003).
Antitumor Agents
Another area of research focuses on the synthesis of quinoline derivatives for their antitumor properties. A study synthesized and evaluated the cytotoxic activity of novel 2-phenylquinolin-4-ones against various tumor cell lines, discovering compounds with significant inhibitory activity. This research aims to develop new drug candidates, assessing their efficacy in preclinical models without detailing specific dosages or side effects (Chou et al., 2010).
Fluorophore Development
The compound and its derivatives have also found applications in the development of fluorescent probes for biological and chemical sensing. Research has led to the creation of novel fluorophores based on the quinoline structure, offering potential in various analytical and diagnostic applications. These studies focus on the synthesis and photophysical properties of these fluorophores, evaluating their fluorescence in different conditions and their applications in cell imaging and sensing without discussing drug-related aspects (Singh & Singh, 2007).
Chemical Sensing and Imaging
Quinoline derivatives have been utilized in constructing fluorescent sensors with high selectivity and sensitivity. These sensors are designed for detecting metal ions and other molecules, showcasing the versatility of quinoline-based compounds in analytical chemistry. The research includes the synthesis of these sensors and their application in detecting specific targets, emphasizing their utility in chemical sensing and imaging applications without addressing therapeutic uses (Pradhan et al., 2015).
properties
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-6-8-17(9-7-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-10-4-5-16(2)13-26/h6-9,11-12,14,16H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGFBPHIPSFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

![{5-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2734929.png)



![Ethyl 2-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2734938.png)
![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)




![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)
![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734949.png)